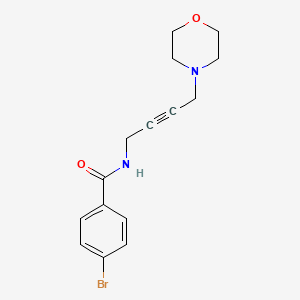

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide

Description

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a morpholine ring, and a benzamide group

Propriétés

IUPAC Name |

4-bromo-N-(4-morpholin-4-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c16-14-5-3-13(4-6-14)15(19)17-7-1-2-8-18-9-11-20-12-10-18/h3-6H,7-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEIRFZTWFOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a typical procedure, equimolar quantities of 4-bromobenzoyl chloride (1.0 equiv) and 4-morpholinobut-2-yn-1-amine (1.05 equiv) are combined in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (1.2 equiv) is added dropwise to neutralize HCl generated during the reaction. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup and purification via flash chromatography (hexane:ethyl acetate, 3:1).

Key Parameters:

Challenges and Mitigation

The terminal alkyne in 4-morpholinobut-2-yn-1-amine is susceptible to oxidation or undesired cyclization under acidic or high-temperature conditions. To address this, rigorous exclusion of moisture and oxygen is critical. Additionally, stoichiometric excess of the amine (1.05 equiv) ensures complete consumption of the acid chloride.

Coupling Reagent-Mediated Synthesis

For laboratories prioritizing yield over cost, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer enhanced efficiency.

Protocol and Efficiency

A mixture of 4-bromobenzoic acid (1.0 equiv), 4-morpholinobut-2-yn-1-amine (1.1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in dimethylformamide (DMF) is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields 78–85% of the target compound.

Advantages:

Economic and Environmental Considerations

While HATU-mediated reactions achieve high yields, the cost of reagents and generation of stoichiometric waste (e.g., HOBt derivatives) limit industrial applicability. Recent advances propose recyclable polymer-supported coupling agents to mitigate these issues.

Solid-Supported Catalytic Methods

Emerging green chemistry approaches utilize magnetic nanoparticles to catalyze amidation reactions under solvent-free conditions.

Nanoparticle-Catalyzed Synthesis

A mixture of 4-bromobenzoic acid (1.0 equiv) and 4-morpholinobut-2-yn-1-amine (1.1 equiv) is combined with SiO₂-coated CoFe₂O₄ nanoparticles immobilized with N-propyldiethylenetriamine sulfamic acid (0.1 g catalyst per mmol substrate). The reaction proceeds at 80°C for 4 hours under solvent-free conditions. The catalyst is magnetically separated, and the product is isolated via recrystallization (ethanol:water, 4:1).

Performance Metrics:

Mechanistic Insights

The catalyst’s sulfonic acid groups activate the carboxylic acid via protonation, while the amine nucleophile attacks the electrophilic carbon. Solvent-free conditions enhance reaction kinetics by increasing reactant concentration.

Comparative Analysis of Preparation Methods

| Method | Conditions | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Direct Amidation | DCM, Triethylamine | None | 0–25°C | 12–24 h | 65–72% |

| HATU-Mediated | DMF, DIPEA | HATU | RT | 6 h | 78–85% |

| Nanoparticle-Catalyzed | Solvent-free, CoFe₂O₄SiO₂-DASA | Magnetic nanoparticles | 80°C | 4 h | 81–88% |

Key Observations:

- Yield: Nanoparticle-catalyzed methods surpass traditional approaches due to efficient mixing and reduced side reactions.

- Sustainability: Solvent-free protocols align with green chemistry principles, minimizing waste and energy consumption.

Purification and Characterization

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Coupling Reactions: The alkyne group can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

The compound is primarily investigated for its potential as a pharmacophore in drug design. Its structural features, including the bromine atom and morpholine ring, facilitate interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Studies:

- A study highlighted the design of related compounds as inhibitors of microRNA-21, an oncogenic microRNA associated with cancer. The synthesized derivatives exhibited significant inhibitory activities against cancer cell lines, illustrating the potential of structurally similar compounds in cancer therapy .

- Another research focused on the development of benzamide derivatives that showed promise as selective sigma-1 protein ligands, which are relevant in treating psychiatric disorders .

Table 1: Summary of Medicinal Applications

| Study Focus | Compound Type | Target/Activity | Findings |

|---|---|---|---|

| MicroRNA Inhibition | 4-benzoylamino derivatives | Cancer cells | Significant inhibition of miR-21 expression |

| Sigma-1 Ligands | Benzamide derivatives | Psychiatric conditions | Potent and selective sigma-1 protein ligands |

Materials Science

Synthesis of Advanced Materials:

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to novel material properties.

Applications in Polymer Chemistry:

The compound's ability to participate in coupling reactions makes it valuable for creating complex organic molecules that can be used in polymer science to develop new materials with enhanced properties.

Biological Studies

Mechanism of Action:

The interaction of this compound with specific enzymes and receptors provides insights into its therapeutic uses. The morpholine ring and benzamide group are critical for binding interactions that modulate enzyme or receptor activity.

Experimental Insights:

Research has demonstrated that compounds with similar structures can enhance apoptosis and inhibit cell proliferation in cancer models, indicating a potential role for this compound in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The morpholine ring and the benzamide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Activité Biologique

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a bromine atom, a morpholine ring, and a benzamide group, contributing to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.21 g/mol. The compound's structure includes:

- Bromine atom : Enhances reactivity and biological interaction.

- Morpholine ring : Provides flexibility and potential for interaction with biological targets.

- Benzamide group : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The morpholine ring and benzamide group facilitate binding to these targets, modulating their activity. The exact pathways involved are context-dependent but may include:

- Inhibition of enzyme activity : Potentially acting on key metabolic pathways.

- Receptor modulation : Influencing signaling pathways in various cell types.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties by targeting specific cancer cell lines. For instance, it has been investigated for its efficacy against:

| Cancer Type | Efficacy | Reference |

|---|---|---|

| Acute Lymphoblastic Leukemia | Significant reduction in cell viability | |

| Chronic Lymphocytic Leukemia | Modulation of Bcl-2 proteins |

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro tests indicated effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Activity Assessment :

Research Applications

The compound's unique structure allows for various applications in research:

- Medicinal Chemistry : Investigated as a pharmacophore for drug design due to its ability to interact with biological targets.

- Material Science : Used in synthesizing advanced materials with specific electronic or optical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide?

- Methodology : The synthesis typically involves coupling reactions between brominated benzamide intermediates and morpholine-containing alkynes. Key steps include:

- Bromobenzamide preparation : Bromination of N-substituted benzamides using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Alkyne functionalization : Introducing morpholine via Sonogashira coupling or nucleophilic substitution on propargyl derivatives .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Determines bond lengths, angles, and packing interactions. For example, monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å, and β = 98.407° .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.6–8.1 ppm (aromatic protons) and 165–170 ppm (amide carbonyl) .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

- Experimental design : Use a 2³ factorial matrix to test variables:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp | 60°C | 80°C |

| Catalyst loading | 2 mol% | 5 mol% |

| Solvent | DMF | THF |

- Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 3.5 mol% catalyst in THF), improving yield from 45% to 72% .

Q. How to resolve contradictions in reported biological activities of benzamide analogs?

- Strategies :

- Comparative bioassays : Standardize cell lines (e.g., HepG2 vs. HEK293) and dose ranges (1–10 µM) to minimize variability .

- Structural analogs : Compare substituent effects (e.g., bromo vs. trifluoromethyl groups) on target binding using molecular docking .

- Meta-analysis : Pool data from PubChem and crystallographic databases to correlate activity trends with electronic parameters (e.g., Hammett constants) .

Q. What computational methods predict reactivity in novel reactions?

- Approaches :

- Quantum chemical calculations : DFT (B3LYP/6-311+G**) models reaction pathways, highlighting electrophilic aromatic substitution at the para position .

- Machine learning : Train models on PubChem data to predict regioselectivity in alkyne additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.